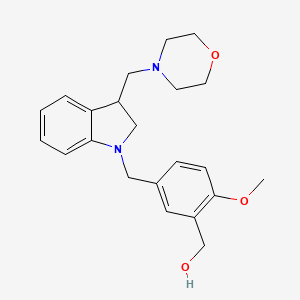![molecular formula C7H5N3S B13115320 2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine CAS No. 516500-08-6](/img/structure/B13115320.png)
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine is a heterocyclic compound that features a unique fusion of azetidine, thiazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, yielding 5-chloro-7-methylthiazolo[4,5-D]pyrimidine-2(3H)-thione. This intermediate is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the halogenated positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions typically result in the formation of various alkylated derivatives .
Applications De Recherche Scientifique
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a candidate for the development of new antibiotics and antiviral drugs.
Medicine: Its potential anticancer properties are being explored, particularly in the context of targeted cancer therapies.
Mécanisme D'action
The mechanism of action of 2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The compound’s anticancer effects are believed to result from the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-D]pyrimidine: Shares the thiazole and pyrimidine rings but lacks the azetidine ring.
Thiazolo[3,2-A]pyrimidine: Another fused heterocyclic compound with a different ring fusion pattern.
Pyrano[2,3-D]thiazole: Contains a pyran ring fused to a thiazole ring.
Uniqueness
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazolo-pyrimidine derivatives and contributes to its diverse range of activities .
Propriétés
Numéro CAS |
516500-08-6 |
|---|---|
Formule moléculaire |
C7H5N3S |
Poids moléculaire |
163.20 g/mol |
Nom IUPAC |
9-thia-2,6,11-triazatricyclo[6.3.0.03,6]undeca-1(11),2,4,7-tetraene |
InChI |
InChI=1S/C7H5N3S/c1-2-10-3-5-7(8-4-11-5)9-6(1)10/h1-3H,4H2 |
Clé InChI |
GZAIBIBYKUECSJ-UHFFFAOYSA-N |
SMILES canonique |
C1N=C2C(=CN3C=CC3=N2)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)


![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)








![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)

